5-(Dimethylamino)isophthalic acid
CAS No.:
Cat. No.: VC13481957
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11NO4 |
|---|---|
| Molecular Weight | 209.20 g/mol |
| IUPAC Name | 5-(dimethylamino)benzene-1,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C10H11NO4/c1-11(2)8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15) |
| Standard InChI Key | LDQGLUYMXUOGRH-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC(=CC(=C1)C(=O)O)C(=O)O |
| Canonical SMILES | CN(C)C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Introduction
Synthetic Pathways and Optimization
Precursor-Based Routes
A plausible synthesis involves alkylation of 5-aminoisophthalic acid. For example, 5-aminoisophthalic acid (synthesized via catalytic hydrogenation of 5-nitroisophthalic acid using Raney nickel/hydrazine hydrate ) can undergo dimethylation using methyl iodide in the presence of a base (e.g., NaOH):
Proposed Reaction:
5-NH₂-isophthalic acid + 2 CH₃I → 5-N(CH₃)₂-isophthalic acid + 2 HI
This method mirrors industrial practices for N-alkylation but requires careful control of stoichiometry to avoid over-alkylation.
Alternative Approaches
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Pd-Catalyzed Coupling: Palladium-mediated coupling of dimethylamine with halogenated isophthalic acid derivatives (e.g., 5-bromoisophthalic acid).
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Reductive Amination: Condensation of isophthalic acid derivatives with formaldehyde and dimethylamine under reducing conditions.
Physicochemical Properties
Thermal Stability and Phase Behavior
Data extrapolated from analogous compounds suggest:
The dimethylamino group enhances organic solubility (e.g., in DMF or DMSO) compared to the parent isophthalic acid.
Spectroscopic Signatures
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IR Spectroscopy: Expected peaks at ~1680 cm⁻¹ (C=O stretch), ~2800 cm⁻¹ (C-H stretch, -N(CH₃)₂), and ~1250 cm⁻¹ (C-N stretch) .
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NMR: ¹H NMR would show a singlet for the aromatic proton at position 2 (δ ~8.3 ppm) and a singlet for -N(CH₃)₂ (δ ~3.0 ppm) .
Applications in Materials Science
Coordination Polymers and MOFs
The carboxylate and dimethylamino groups enable diverse coordination modes. For example, 5-(1H-1,2,3-triazol-5-yl)isophthalic acid forms metallogels with Ca(II) and Cu(II) , suggesting 5-DMAIA could act as a linker in metal-organic frameworks (MOFs) for gas storage or catalysis.
Polymer Modification
Incorporating 5-DMAIA into polyamides or polyesters could impart basicity and UV absorption, useful in specialty coatings.
Citations Chemsrc: 5-(Acetylamino)isophthalic acid. CN106748840A: Preparation of 5-aminoisophthalic acid. ACS Omega 2019, 4, 1, 2111–2117: Triazole-modified isophthalic acid in metallogels.
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